molecular formula C9H12O4 B13209929 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid

3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid

Cat. No.: B13209929
M. Wt: 184.19 g/mol
InChI Key: YBBHPEXKWDXONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-ethylfuran, which can be obtained through the alkylation of furan with ethyl halides.

    Hydroxylation: The next step involves the hydroxylation of 5-ethylfuran to introduce the hydroxyl group at the 2-position. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.

    Carboxylation: The final step is the carboxylation of the hydroxylated intermediate to form the desired this compound. This can be accomplished using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(5-Ethylfuran-2-yl)-2-oxopropanoic acid.

    Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-(5-Ethylfuran-2-yl)-2-hydroxypropanol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: 3-(5-Ethylfuran-2-yl)-2-oxopropanoic acid.

    Reduction: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives of the furan ring.

Scientific Research Applications

3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(5-Methylfuran-2-yl)-2-hydroxypropanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-(5-Propylfuran-2-yl)-2-hydroxypropanoic acid: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(5-ethylfuran-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C9H12O4/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8,10H,2,5H2,1H3,(H,11,12)

InChI Key

YBBHPEXKWDXONJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)CC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.